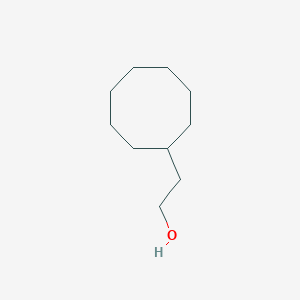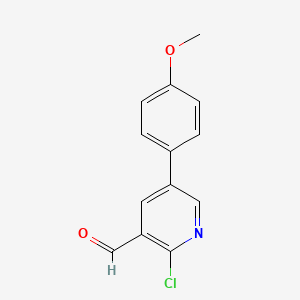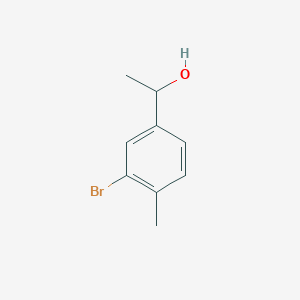
2-Cyclooctylethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Cyclooctylethan-1-ol is an organic compound with the molecular formula C10H20O It is a primary alcohol featuring a cyclooctyl group attached to an ethyl chain
準備方法
Synthetic Routes and Reaction Conditions
2-Cyclooctylethan-1-ol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of cyclooctanone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atm.
Another method involves the reduction of cyclooctyl ethyl ketone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or diethyl ether at low temperatures.
Industrial Production Methods
Industrial production of this compound often employs continuous flow hydrogenation processes. These processes utilize fixed-bed reactors loaded with palladium or platinum catalysts. The reaction conditions are optimized to achieve high yields and purity, with temperatures maintained between 40°C and 60°C and hydrogen pressures around 3-10 atm.
化学反応の分析
Types of Reactions
2-Cyclooctylethan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-cyclooctylethanal using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to 2-cyclooctylethane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups like halides or esters.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF at 0°C to room temperature.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine at room temperature.
Major Products
Oxidation: 2-Cyclooctylethanal
Reduction: 2-Cyclooctylethane
Substitution: 2-Cyclooctylethyl chloride or 2-Cyclooctylethyl acetate
科学的研究の応用
2-Cyclooctylethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and stereochemistry.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. Its derivatives have shown potential in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents. Its derivatives may possess antimicrobial, anti-inflammatory, or anticancer properties.
Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 2-Cyclooctylethan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. This allows it to participate in substitution and addition reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
2-Cyclohexylethanol: Similar in structure but with a six-membered ring instead of an eight-membered ring. It has different physical and chemical properties due to the ring size.
2-Cyclopentylethanol: Contains a five-membered ring, leading to distinct reactivity and applications.
2-Cycloheptylethanol: Features a seven-membered ring, offering a different steric environment and reactivity.
Uniqueness
2-Cyclooctylethan-1-ol is unique due to its eight-membered ring, which provides a larger steric environment compared to its smaller ring analogs. This can influence its reactivity and interactions in both chemical and biological systems, making it a valuable compound for specific applications where larger ring systems are advantageous.
特性
分子式 |
C10H20O |
|---|---|
分子量 |
156.26 g/mol |
IUPAC名 |
2-cyclooctylethanol |
InChI |
InChI=1S/C10H20O/c11-9-8-10-6-4-2-1-3-5-7-10/h10-11H,1-9H2 |
InChIキー |
RKASTVFCFAUCIG-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CCC1)CCO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzaldehyde, 4-[ethyl[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]-](/img/structure/B8597961.png)







![Ethyl 1-[(E)-benzylideneamino]cyclopropane-1-carboxylate](/img/structure/B8598034.png)
